Thieno[3,2-b]furan-5-carbaldehyde
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Overview
Description
Thieno[3,2-b]furan-5-carbaldehyde is an organic compound with the CAS Number: 2090223-89-3 . It has a molecular weight of 152.17 . It is a powder in physical form .
Synthesis Analysis
Based on the regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions, one-pot synthesis of benzo[4,5]thieno[3,2-b]benzofurans (BTBFs) was developed . The reaction conditions were optimized, including catalysts, solvents, bases, ligands, and reaction times . The one-pot reaction used only 2 mol% Pd(PPh 3) 4 and 2 mol% copper(I) thiophene-2-carboxylate (CuTc) as the catalysts, K 3PO 4$3H 2O as the base, and tert-butanol as the solvent .Molecular Structure Analysis
The InChI Code for Thieno[3,2-b]furan-5-carbaldehyde is 1S/C7H4O2S/c8-4-5-3-6-7 (10-5)1-2-9-6/h1-4H . The InChI key is BFQHBPTXQILGQF-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of thieno[3,2-b]furan compounds involves a one-pot reaction based on the regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions . This method has been developed after optimizing the reaction conditions .Physical And Chemical Properties Analysis
Thieno[3,2-b]furan-5-carbaldehyde is a powder in physical form . It has a molecular weight of 152.17 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including Thieno[3,2-b]furan-5-carbaldehyde, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This makes Thieno[3,2-b]furan-5-carbaldehyde a potential candidate for applications in this field .
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that Thieno[3,2-b]furan-5-carbaldehyde could be used in the development of new semiconductor materials .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . Thieno[3,2-b]furan-5-carbaldehyde could potentially be used in the development of these devices .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that Thieno[3,2-b]furan-5-carbaldehyde could be used in the development of new OLEDs .
Luminescent Materials
Furan-fused ring compounds, including Thieno[3,2-b]furan-5-carbaldehyde, exhibit high fluorescence quantum efficiency and high carrier mobility . They could be widely used as luminescent materials in optoelectronic devices .
Hole Transporting Materials
Furan-fused ring compounds like Thieno[3,2-b]furan-5-carbaldehyde could be widely used as hole transporting materials in optoelectronic devices .
Organic Electronic Devices
Compounds like Thieno[3,2-b]furan-5-carbaldehyde that possess limited solubility in common organic solvents make them promising candidates for organic electronic devices prepared by vapor evaporation .
Safety And Hazards
The safety information for Thieno[3,2-b]furan-5-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Thieno[3,2-b]furan-5-carbaldehyde is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products . American Elements supplies life science materials in most volumes including bulk quantities and also can produce materials to customer specifications . This suggests that Thieno[3,2-b]furan-5-carbaldehyde could have potential future applications in various fields of life sciences .
properties
IUPAC Name |
thieno[3,2-b]furan-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2S/c8-4-5-3-6-7(10-5)1-2-9-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQHBPTXQILGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1SC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-b]furan-5-carbaldehyde |
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